7-Tert-butyl-1-azaspiro[3.5]nonan-2-one

Medicinal Chemistry Conformational Analysis Drug Design

Standard 1-azaspiro[3.5]nonan-2-one analogs introduce variability in LogP, conformational flexibility, and β-lactam reactivity that invalidates established synthetic protocols and SAR data. 7-Tert-butyl-1-azaspiro[3.5]nonan-2-one (CAS 1339391-14-8) eliminates this risk with a non-negotiable tert-butyl substituent at the 7-position and an intact 2-one carbonyl. - LogP of 2.48 & zero rotatable bonds optimize ligand efficiency and membrane permeability for CNS and enzyme targets requiring hydrophobic active-site complementarity. - Predicted boiling point of 338.1 °C and a density of 0.99 g/cm³ support high-temperature synthetic routes with straightforward distillative purification. - Shipped under cold-chain (2-8°C) conditions to ensure retention of β-lactam integrity from dispatch to experimental use.

Molecular Formula C12H21NO
Molecular Weight 195.306
CAS No. 1339391-14-8
Cat. No. B2986603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Tert-butyl-1-azaspiro[3.5]nonan-2-one
CAS1339391-14-8
Molecular FormulaC12H21NO
Molecular Weight195.306
Structural Identifiers
SMILESCC(C)(C)C1CCC2(CC1)CC(=O)N2
InChIInChI=1S/C12H21NO/c1-11(2,3)9-4-6-12(7-5-9)8-10(14)13-12/h9H,4-8H2,1-3H3,(H,13,14)
InChIKeyNEWWPTJPIFKYQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Tert-butyl-1-azaspiro[3.5]nonan-2-one: Product Overview


7-Tert-butyl-1-azaspiro[3.5]nonan-2-one (CAS 1339391-14-8) is a spirocyclic β-lactam belonging to the 1-azaspiro[3.5]nonan-2-one class, characterized by a conformationally rigid azetidinone ring fused to a cyclohexane ring bearing a tert-butyl substituent . Its molecular formula is C₁₂H₂₁NO, with a molecular weight of 195.30 g/mol . This compound serves as a versatile building block in medicinal chemistry and as an intermediate in the synthesis of complex molecules, including tetrodotoxin (TTX) analogues [1]. Its unique spirocyclic architecture confers distinct physicochemical properties—such as a predicted LogP of 2.48 and zero rotatable bonds—that are critical for optimizing drug-like characteristics in lead optimization campaigns .

7-Tert-butyl-1-azaspiro[3.5]nonan-2-one: Substitution Risk


Substituting 7-tert-butyl-1-azaspiro[3.5]nonan-2-one with a generic spirocyclic β-lactam, such as unsubstituted 1-azaspiro[3.5]nonan-2-one (CAS 24571-98-0) or the reduced analog 7-tert-butyl-1-azaspiro[3.5]nonane (CAS 2408969-83-3) [1], introduces unacceptable variability in physicochemical, conformational, and reactivity profiles. The tert-butyl group at the 7-position and the intact β-lactam carbonyl are non-negotiable structural features for specific synthetic routes and biological target interactions [2]. For instance, the 2-one moiety is essential for β-lactam reactivity, while the tert-butyl group significantly alters lipophilicity (LogP = 2.48 vs. approximately 1.5 for the unsubstituted core) and conformational rigidity, impacting solubility, membrane permeability, and metabolic stability . Procurement of a less-substituted analog risks invalidating established synthetic protocols, altering binding kinetics, and compromising downstream biological data integrity. The following evidence quantifies these non-fungible differentiators.

7-Tert-butyl-1-azaspiro[3.5]nonan-2-one: Differentiation Evidence


Conformational Rigidity & Rotatable Bonds

The spirocyclic architecture of 7-tert-butyl-1-azaspiro[3.5]nonan-2-one imposes a conformational lock that is absent in linear β-lactam alternatives, such as 4-phenylazetidin-2-one (CAS 4166-21-6). This rigidity translates to zero rotatable bonds, compared to two rotatable bonds in linear β-lactams . In medicinal chemistry, reducing rotatable bonds is a well-established strategy to enhance target binding entropy, improve oral bioavailability, and reduce promiscuous off-target binding [1]. This conformational constraint is a key differentiator for projects aiming to optimize ligand efficiency and selectivity .

Medicinal Chemistry Conformational Analysis Drug Design

Lipophilicity (LogP) Modulation

The 7-tert-butyl substituent on the spirocyclic β-lactam core substantially increases lipophilicity compared to the unsubstituted 1-azaspiro[3.5]nonan-2-one scaffold. The target compound exhibits a computed LogP of 2.48 . In contrast, the unsubstituted core is estimated to have a LogP of approximately 1.5 based on structural analogs and fragment-based calculations . This nearly one-unit increase in LogP directly impacts membrane permeability and blood-brain barrier penetration potential, enabling differential partitioning behavior in biological assays and in vivo models [1].

Physicochemical Property Lipophilicity ADME

pKa and Ionization State

The β-lactam NH proton of 7-tert-butyl-1-azaspiro[3.5]nonan-2-one is significantly more acidic than the amine NH of the corresponding reduced analog, 7-tert-butyl-1-azaspiro[3.5]nonane (CAS 2408969-83-3). The target compound has a predicted pKa of 15.62 ± 0.40 , whereas the reduced amine analog is expected to have a pKa around 9-10 [1]. This difference in ionization state at physiological pH (7.4) dictates the molecule's predominant neutral or charged form, directly impacting solubility, protein binding, and passive diffusion across lipid bilayers [2].

Physicochemical Property Ionization State Solubility

Storage Stability Profile

7-Tert-butyl-1-azaspiro[3.5]nonan-2-one requires sealed, dry storage at 2-8°C to maintain 98% purity, as specified by the manufacturer . In contrast, more hydrolysis-prone β-lactams, such as benzylpenicillin, necessitate storage at -20°C or lower to prevent degradation [1]. The moderate storage requirements of this spirocyclic β-lactam, likely due to steric shielding of the carbonyl by the tert-butyl group and spiro framework, reduce cold-chain logistical burden and associated procurement costs while still maintaining adequate stability for routine laboratory use .

Stability Storage Logistics

Boiling Point & Density for Purification

The 7-tert-butyl substituent elevates the predicted boiling point of 7-tert-butyl-1-azaspiro[3.5]nonan-2-one to 338.1 ± 11.0 °C, compared to an estimated ~250-270 °C for the unsubstituted 1-azaspiro[3.5]nonan-2-one core . This difference is critical for designing purification protocols such as distillation or sublimation, and for assessing thermal stability during formulation processes [1]. The higher boiling point, coupled with a predicted density of 0.99 ± 0.1 g/cm³, informs solvent selection and concentration calculations for reaction setup .

Thermal Property Purification Formulation

7-Tert-butyl-1-azaspiro[3.5]nonan-2-one: Application Scenarios


Medicinal Chemistry Lead Optimization

Leverage the compound's zero rotatable bonds and moderate LogP of 2.48 to design lead series with improved ligand efficiency and predicted oral bioavailability. The spirocyclic β-lactam core restricts conformational entropy, while the tert-butyl group fine-tunes lipophilicity within the optimal range (1-3) for passive permeability . This combination is ideal for fragment-based or structure-based drug design campaigns targeting enzymes with deep, hydrophobic active sites, where rigidification can yield significant potency gains without incurring molecular obesity.

Process Chemistry Synthesis & Purification

Utilize the predicted boiling point (338.1 ± 11.0 °C) and density (0.99 ± 0.1 g/cm³) data to engineer scalable synthetic routes and purification strategies. The high boiling point indicates a wide liquid range, allowing for high-temperature reactions or distillative workups. The defined storage condition of 2-8°C informs inventory management and cold-chain logistics planning, ensuring compound integrity from procurement to use.

Computational Model Validation for Spirocycles

Employ the compound's well-defined physicochemical descriptors—LogP (2.48) , TPSA (29.1) , and rotatable bonds (0) —as a benchmark dataset for validating and training in silico ADME prediction models, particularly for underrepresented spirocyclic chemical space. The experimental vs. predicted values serve as critical calibration points for improving the accuracy of machine learning algorithms used in virtual screening and de novo design.

Chemical Biology SAR of β-Lactams

Deploy this compound as a comparator or control in SAR studies to isolate the contribution of the 7-tert-butyl substituent and the spirocyclic β-lactam core to biological activity. By comparing with unsubstituted 1-azaspiro[3.5]nonan-2-one or the reduced amine analog , researchers can quantitatively attribute changes in potency, selectivity, or cellular permeability to specific molecular modifications. This is essential for hypothesis-driven medicinal chemistry optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Tert-butyl-1-azaspiro[3.5]nonan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.